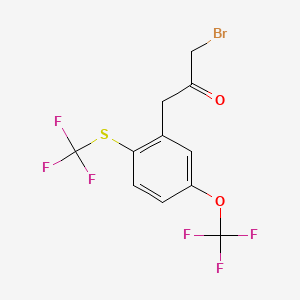
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methoxybenzaldehyde and 2,2-difluoroethanol.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Conditions: Reflux in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization. The reaction parameters, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 4-(2,2-Difluoroethoxy)-2-methoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
- 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid
- 4-(2,2-Difluoroethoxy)-2,5-dimethoxybenzaldehyde
Uniqueness
4-(2,2-Difluoroethoxy)-2-methoxybenzaldehyde is unique due to the presence of both a difluoroethoxy group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC 名称 |
4-(2,2-difluoroethoxy)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-4-8(15-6-10(11)12)3-2-7(9)5-13/h2-5,10H,6H2,1H3 |
InChI 键 |
ZZQIGEUGVBPHLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OCC(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)




![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)




![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
